![molecular formula C12H11ClN4O3 B3055390 1-[(1-Aminopropan-2-YL)oxy]-3-methoxybenzene CAS No. 6440-96-6](/img/structure/B3055390.png)

1-[(1-Aminopropan-2-YL)oxy]-3-methoxybenzene

Overview

Description

Synthesis Analysis

The synthesis of similar compounds like “1-[(1-Aminopropan-2-YL)oxy]-3-chlorobenzene hydrochloride” has been reported. The process involves the use of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines .Scientific Research Applications

Synthetic Chemistry and Catalysis

Compounds similar to "1-[(1-Aminopropan-2-YL)oxy]-3-methoxybenzene" are often utilized in synthetic chemistry as precursors or intermediates in the synthesis of complex molecules. For example, the use of oxazine and benzoxazine derivatives in catalysis and as chiral synthons demonstrates the importance of structurally similar compounds in enhancing reaction selectivity and efficiency (Sainsbury, 1991). These compounds serve as key intermediates in the synthesis of pharmaceuticals and agrochemicals, showcasing their relevance in drug discovery and development processes.

Materials Science

In the realm of materials science, methylene-linked liquid crystal dimers, which include structurally related compounds, have shown significant promise in creating advanced materials with tunable properties. The study on methylene-linked liquid crystal dimers by Henderson and Imrie (2011) reveals their potential in developing materials with unique optical and electronic properties, which could be harnessed in displays, sensors, and photovoltaic devices (Henderson & Imrie, 2011).

Environmental Science

Research on the environmental fate and behavior of compounds structurally similar to "this compound," such as parabens, highlights the importance of understanding the ecological impact of chemical substances. Studies like the one conducted by Haman et al. (2015) provide insights into the biodegradability and potential endocrine-disrupting effects of such compounds, emphasizing the need for eco-friendly alternatives in consumer products (Haman et al., 2015).

Advanced Oxidation Processes

The application of advanced oxidation processes (AOPs) for the degradation of persistent organic pollutants showcases the potential of using "this compound" and related compounds in environmental remediation. Studies on AOPs, such as the one by Qutob et al. (2022), suggest that similar compounds could serve as substrates in the degradation of contaminants, contributing to cleaner water and soil (Qutob et al., 2022).

Mechanism of Action

Target of Action

The primary target of 1-[(1-Aminopropan-2-YL)oxy]-3-methoxybenzene is the enzyme adenosylcobinamide-phosphate synthase (EC 6.3.1.10) . This enzyme plays a crucial role in the anaerobic cobalamin biosynthesis pathway .

Mode of Action

The compound interacts with its target by serving as a substrate for the enzyme adenosylcobinamide-phosphate synthase . The enzyme catalyzes the conversion of adenosylcobyric acid into adenosylcobinamide phosphate .

Biochemical Pathways

The compound is involved in the anaerobic cobalamin biosynthesis pathway . It is produced by the enzyme threonine-phosphate decarboxylase (CobD, EC 4.1.1.81) . The product of this reaction, ®-1-aminopropan-2-yl phosphate, is then used by adenosylcobinamide-phosphate synthase to convert adenosylcobyric acid into adenosylcobinamide phosphate .

Result of Action

The action of this compound results in the production of adenosylcobinamide phosphate, a key intermediate in the anaerobic cobalamin biosynthesis pathway . This pathway is essential for the production of cobalamin (vitamin B12), which is a cofactor for various enzymes involved in metabolic processes.

properties

IUPAC Name |

2-(3-methoxyphenoxy)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-8(7-11)13-10-5-3-4-9(6-10)12-2/h3-6,8H,7,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNKWOWDZXYENJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)OC1=CC=CC(=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

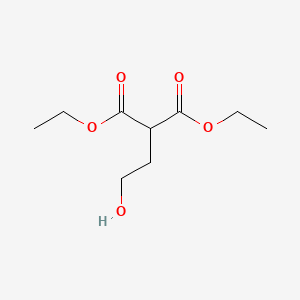

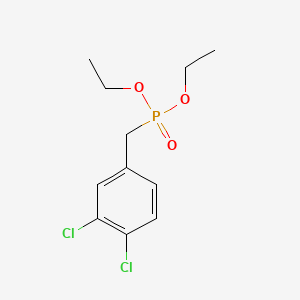

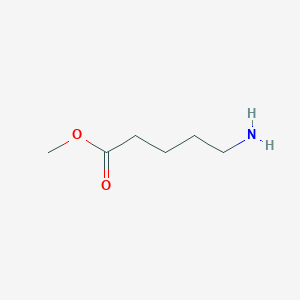

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[[2-(4-ethylphenyl)quinoline-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/no-structure.png)